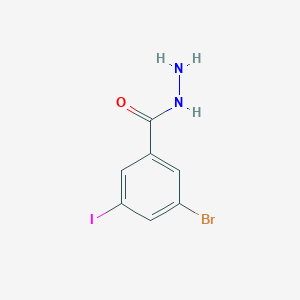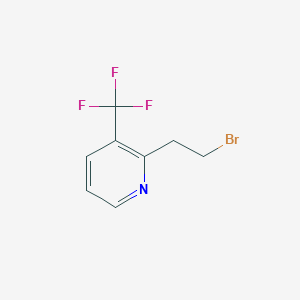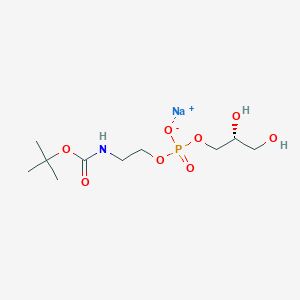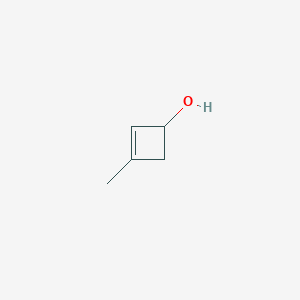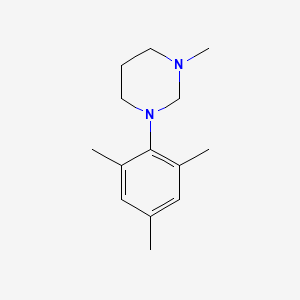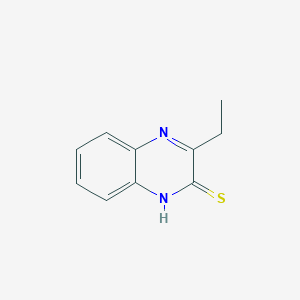
3-Ethylquinoxaline-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Various alkyl or aryl-substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases and C-MET kinases, which are involved in cell signaling pathways.
Induction of Apoptosis: It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Tubulin Polymerization Inhibition: It can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar bicyclic structure.
3-Methylquinoxaline-2-thiol: A similar compound with a methyl group instead of an ethyl group.
2-Phenylquinoxaline: A quinoxaline derivative with a phenyl group at the 2-position.
Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .
Eigenschaften
CAS-Nummer |
658686-30-7 |
|---|---|
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
3-ethyl-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
BUNKFDQPEVOEKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
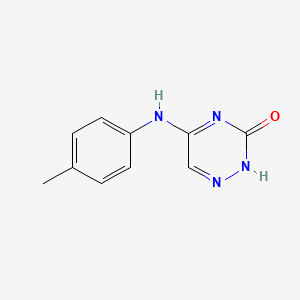
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
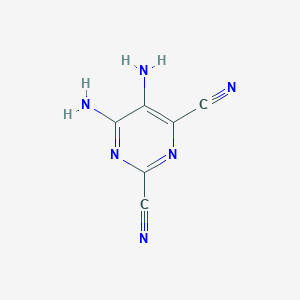
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

